molecular formula C23H31N3O9 B14774306 Lenalidomide-acetamido-O-PEG4-OH

Lenalidomide-acetamido-O-PEG4-OH

Cat. No.: B14774306
M. Wt: 493.5 g/mol
InChI Key: IEZNHLNOCGEUSE-UHFFFAOYSA-N
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Description

Lenalidomide-acetamido-O-PEG4-OH is a polyethylene glycol (PEG)-conjugated derivative of lenalidomide, a well-characterized immunomodulatory drug (IMiD). The parent compound, lenalidomide (C₁₃H₁₃N₃O₃; molecular weight 259.26 g/mol), is a thalidomide analog with enhanced efficacy and reduced toxicity. Its primary applications include treating multiple myeloma, myelodysplastic syndromes, and other hematologic malignancies via mechanisms such as cereblon-dependent ubiquitination of target proteins (e.g., IKZF1/3) and immunomodulation .

The PEGylation of lenalidomide—specifically the addition of an acetamido-O-PEG4-OH moiety—aims to improve pharmacokinetic properties, such as solubility, plasma half-life, and tissue penetration.

Properties

Molecular Formula

C23H31N3O9

Molecular Weight

493.5 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetamide

InChI

InChI=1S/C23H31N3O9/c27-6-7-32-8-9-33-10-11-34-12-13-35-15-21(29)24-18-3-1-2-16-17(18)14-26(23(16)31)19-4-5-20(28)25-22(19)30/h1-3,19,27H,4-15H2,(H,24,29)(H,25,28,30)

InChI Key

IEZNHLNOCGEUSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-acetamido-O-PEG4-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance its therapeutic properties .

Scientific Research Applications

Lenalidomide-acetamido-O-PEG4-OH has a wide range of scientific research applications:

Mechanism of Action

Lenalidomide-acetamido-O-PEG4-OH exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Lenalidomide (CC-5013, Revlimid)

  • Molecular Weight : 259.26 g/mol
  • Key Applications : FDA-approved for multiple myeloma and myelodysplastic syndromes. Acts via cereblon-mediated degradation of transcription factors like IKZF1/3 .
  • Stability : Stable at -20°C; degrades under prolonged light exposure .

4-Nitro Analogue of Lenalidomide

  • CAS Number : 827026-45-9
  • Structure: Features a nitro group substitution at the 4-position of the isoindole ring, replacing the amino group in lenalidomide.
  • Applications: Primarily used as a reference standard or impurity in pharmaceutical analysis. The nitro group may alter cereblon binding affinity, reducing immunomodulatory activity compared to lenalidomide .

This compound

  • Molecular Weight : Estimated ~500–600 g/mol (based on addition of PEG4-OH moiety, ~194 g/mol).
  • Solubility : Expected to exhibit enhanced aqueous solubility due to PEGylation, reducing reliance on DMSO as a solvent.
  • Applications : Hypothesized to improve tumor targeting and reduce renal clearance, though clinical data are lacking. PEGylation may mitigate side effects like neutropenia associated with unmodified lenalidomide.

Comparative Data Table

Compound Molecular Weight (g/mol) Solubility CAS Number Key Applications
Lenalidomide 259.26 DMSO 191732-72-6 Multiple myeloma, MDS
4-Nitro Analogue ~283.26* Not reported 827026-45-9 Pharmaceutical impurity analysis
This compound ~500–600 (estimated) Aqueous (inferred) Not available Preclinical drug delivery optimization

*Estimated based on substitution of -NH₂ with -NO₂.

Mechanistic and Pharmacokinetic Insights

  • Cereblon Binding : Lenalidomide and its 4-nitro analogue bind cereblon, but the nitro group’s electron-withdrawing effects likely reduce interaction efficiency . PEGylation in this compound may sterically hinder cereblon engagement, necessitating structural optimization.
  • Half-Life Extension : PEGylation typically extends plasma half-life by reducing renal filtration. For example, PEGylated interferon-α has a 10-fold longer half-life than its native form; similar benefits are anticipated for this compound.
  • Toxicity Profile : Lenalidomide’s dose-limiting toxicities (e.g., myelosuppression) may be alleviated in the PEGylated form due to targeted delivery, though this requires validation.

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